HTL26119 -

HTL26119

Catalog Number: EVT-1534884
CAS Number:
Molecular Formula: C28H23Cl3N2O5
Molecular Weight: 573.851
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HTL26119 is a novel allosteric antagonist of the glucagon-like peptide-1 receptor (GLP-1R).
Source and Classification

HTL26119 was developed using advanced computational techniques that analyze the structure of GPCRs to design molecules that can effectively bind to these receptors. The classification of HTL26119 falls under small organic molecules with potential pharmacological activity, specifically as a modulator of GPCR signaling pathways. This classification is critical as it helps in understanding the mechanism of action and potential therapeutic uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of HTL26119 involves several key steps, including:

  1. Design Phase: Utilizing structure-based drug design methodologies, researchers identified key residues within the target GPCRs that could be exploited for binding.
  2. Chemical Synthesis: The actual synthesis route may involve various organic reactions such as:
    • Condensation Reactions: To form the core structure.
    • Functionalization: Introducing specific functional groups to enhance binding affinity and selectivity.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure and Data

HTL26119's molecular structure can be characterized by its unique arrangement of atoms that facilitates its interaction with GPCRs. The compound's specific structural features include:

  • Core Framework: A backbone that supports binding to the receptor.
  • Functional Groups: Various substituents that enhance solubility and binding characteristics.

Molecular modeling studies provide insights into its three-dimensional conformation, which is critical for understanding how it fits into the receptor's binding site.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of HTL26119 can be evaluated through various assays that assess its interactions with biological targets. Key reactions include:

  • Binding Affinity Studies: Using radiolabeled ligands or fluorescent probes to determine how well HTL26119 binds to its target GPCRs.
  • Functional Assays: Assessing downstream signaling effects in cellular models to evaluate the biological relevance of these interactions.

These reactions are essential for establishing the pharmacodynamics of HTL26119.

Mechanism of Action

Process and Data

HTL26119 exerts its effects primarily through modulation of GPCR signaling pathways. The mechanism involves:

  1. Receptor Binding: HTL26119 binds to specific sites on Family B GPCRs, leading to conformational changes in the receptor.
  2. Signal Transduction: This binding activates intracellular signaling cascades, which can result in various physiological responses depending on the receptor type.

Quantitative data from receptor assays can provide insights into the potency and efficacy of HTL26119 in modulating these pathways.

Physical and Chemical Properties Analysis

Properties and Relevant Data

HTL26119 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-500 g/mol, which is common for small molecule drugs.
  • Solubility: Solubility profiles are crucial for determining bioavailability; data suggest moderate solubility in aqueous environments.
  • Stability: Thermal and chemical stability assessments indicate that HTL26119 remains stable under physiological conditions, making it suitable for therapeutic use.

These properties are essential for evaluating the compound's suitability as a drug candidate.

Applications

Scientific Uses

HTL26119 has potential applications in several areas:

  • Pharmacological Research: As a tool compound for studying GPCR function and signaling pathways.
  • Therapeutic Development: Potential use in treating diseases linked to dysregulated GPCR signaling, such as metabolic disorders or certain cancers.
  • Drug Discovery Programs: Serving as a lead compound for further optimization in medicinal chemistry efforts aimed at developing new therapeutics targeting Family B GPCRs.

The ongoing research into HTL26119 highlights its promise as a significant player in drug discovery related to GPCR-targeted therapies.

Introduction to GLP-1R and Allosteric Modulation

The glucagon-like peptide-1 receptor (GLP-1R) represents a critical class B G protein-coupled receptor (GPCR) that serves as a fundamental regulator of metabolic homeostasis. Its activation by endogenous peptide ligands like GLP-1(7-36)NH₂ initiates multifaceted signaling cascades governing glucose metabolism, energy balance, and gastrointestinal function. While orthosteric agonists targeting this receptor have revolutionized type 2 diabetes and obesity management, the emergence of allosteric modulators—particularly antagonists like HTL26119—offers a paradigm shift in pharmacologic intervention. Allosteric modulators bind spatially distinct sites from the endogenous ligand, enabling nuanced control over receptor conformation, signaling bias, and functional outcomes. This approach circumvents limitations inherent to orthosteric targeting, such as the requirement for peptide mimetics and challenges in achieving pathway-selective effects. HTL26119 exemplifies this innovative strategy, exploiting the unique structural and mechanistic features of GLP-1R to achieve targeted antagonism with potential therapeutic advantages in specific metabolic disorders [1] [9].

Physiological Role of GLP-1R in Metabolic Regulation

GLP-1R is widely distributed across pancreatic β-cells, α-cells, central and peripheral neurons, cardiomyocytes, renal cells, hepatocytes, and adipocytes. Its activation orchestrates a symphony of glucoregulatory and anorexigenic responses essential for metabolic health. Upon binding of GLP-1 released from intestinal L-cells postprandially, GLP-1R primarily couples to Gαs, stimulating adenylate cyclase and elevating intracellular cyclic adenosine monophosphate (cAMP). This cAMP surge activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells. This glucose dependence is paramount, as it minimizes hypoglycemia risk—a significant limitation of insulin or sulfonylurea therapy [1] [4] [10].

Concurrently, GLP-1R activation suppresses glucagon secretion from pancreatic α-cells, particularly in hyperglycemic states, further contributing to glucose lowering. Beyond the pancreas, GLP-1R signaling profoundly impacts the central nervous system. Activation of receptors in hypothalamic nuclei (e.g., arcuate nucleus) and brainstem nuclei (e.g., nucleus tractus solitarius) promotes satiety and reduces appetite. This central action synergizes with peripheral effects: delayed gastric emptying and reduced gastric motility, mediated via vagal afferent pathways, prolong nutrient absorption and enhance postprandial fullness [1] [4] [8].

Emerging research underscores GLP-1R's role in lipid metabolism. Activation reduces hepatic de novo lipogenesis, enhances adipocyte differentiation, promotes white adipose tissue (WAT) browning, stimulates cholesterol efflux via ATP-binding cassette transporter A1 (ABCA1) upregulation, and improves whole-body lipid oxidation. These effects collectively ameliorate dyslipidemia and hepatic steatosis, positioning GLP-1R as a master regulator beyond glycemia [1] [8]. The physiological breadth of GLP-1R signaling creates both opportunities and challenges for therapeutic intervention, as summarized in Table 1.

Table 1: Key Physiological Functions of GLP-1R Activation

Target Tissue/Cell TypePrimary Signaling PathwayPhysiological EffectTherapeutic Implication
Pancreatic β-cellsGαs/cAMP/PKA, EPACGlucose-dependent insulin secretionImproved glycemic control without hypoglycemia
Pancreatic α-cellsGαs/cAMP/PKASuppression of glucagon secretion (glucose-dependent)Reduced hepatic glucose output
Hypothalamic NucleiGαs/cAMP/PKAAppetite suppression, increased satietyWeight reduction
Gastrointestinal TractVagal afferent pathwaysDelayed gastric emptying, reduced motilityEnhanced postprandial fullness, reduced caloric intake
HepatocytesAMPK/mTOR, PKAReduced lipogenesis, enhanced fatty acid oxidationAmelioration of NAFLD/NASH
Adipocytes (WAT)PKA, ERK, AKTEnhanced lipolysis, promotion of browning, improved insulin sensitivityImproved dyslipidemia, weight loss
Cardiovascular SystemGαs/cAMP/PKA, PI3K/AKTIncreased cardiac output, vasodilation, reduced inflammationPotential cardioprotection

Allosteric Modulation Mechanisms in Class B GPCRs

Class B1 GPCRs, including GLP-1R, exhibit distinct structural characteristics that profoundly influence ligand binding and receptor activation. These receptors possess a large extracellular domain (ECD) critical for high-affinity binding of their endogenous peptide ligands (typically 27-44 amino acids). The ECD features a conserved fold stabilized by three disulfide bonds and engages the C-terminal helix of the peptide. Subsequent engagement of the peptide's N-terminus with the transmembrane domain (TMD)—a deep, open V-shaped crevice formed by the seven transmembrane helices (TMs)—induces conformational changes leading to G protein coupling and activation. This two-domain binding model presents challenges for developing small molecule orthosteric agonists due to the extensive peptide-receptor interface [2] [5] [9].

Allosteric modulation offers a sophisticated alternative. Allosteric modulators bind topographically distinct sites, often within the TMD or intracellular regions, inducing conformational shifts that alter receptor dynamics. These shifts can enhance (Positive Allosteric Modulator, PAM) or diminish (Negative Allosteric Modulator, NAM) the activity of orthosteric ligands. Class B GPCR allosteric sites exhibit significant diversity:

  • Intracellular Sites: The intracellular end of TM6 and intracellular loop 3 (ICL3) harbors a key site exploited by covalent modulators like BETP and compound 2. These electrophilic compounds covalently modify Cys347 (GLP-1R residue numbering) at the cytoplasmic end of TM6. This modification stabilizes an outward movement of TM6—a hallmark of GPCR activation—facilitating G protein coupling (Gs) and enhancing orthosteric agonist efficacy and affinity. This site is utilized by HTL26119 for its antagonist actions [5] [7].
  • Transmembrane Sites: Deeper pockets within the TMD, often involving TM1, TM2, TM6, and TM7, accommodate non-covalent modulators. Binding here can stabilize specific conformations (active, inactive, or intermediate) or bias signaling pathways (e.g., favoring cAMP over β-arrestin recruitment).
  • Extracellular and ECD-adjacent Sites: Regions near the ECD-TMD interface or extracellular loops (ECLs) can also bind modulators that influence peptide docking or the transition from ECD binding to TMD engagement [5] [9].

A defining feature of allosteric modulation is probe dependence. The magnitude and direction (positive or negative) of modulation depend critically on the specific orthosteric ligand present. Furthermore, allosteric modulators can induce biased signaling (or biased modulation), selectively enhancing or inhibiting specific downstream pathways (e.g., G protein vs. β-arrestin) activated by an orthosteric agonist. Ago-allosteric modulators (ago-PAMs, ago-NAMs) possess intrinsic efficacy—they can directly activate or inhibit receptor signaling even in the absence of orthosteric ligands—while still modulating orthosteric ligand effects. The covalent modification at Cys347 exemplifies a unique mechanism to stabilize specific receptor states, as detailed in Table 2 [5] [7] [9].

Table 2: Key Allosteric Modulation Mechanisms in Class B GPCRs (Including GLP-1R)

Allosteric Site LocationRepresentative ModulatorsMechanism of ActionImpact on Receptor Conformation & Signaling
Intracellular (e.g., Cys347, TM6/ICL3)Compound 2, BETP, HTL26119Covalent modification (Cys adduct formation)Stabilizes outward movement of TM6; Enhances (PAM) or inhibits (NAM) Gs coupling; Probe-dependent modulation of orthosteric ligand affinity/efficacy
Transmembrane Core (e.g., TM1,2,6,7)LSN3160440 (PAM), NNC0640 (NAM)Non-covalent bindingStabilizes specific TM bundle conformations (active/inactive); Modulates orthosteric pocket accessibility; Can induce biased signaling
ECD-TMD Interface / ECLsNovel Peptides/Small MoleculesNon-covalent bindingInfluences transition between ECD-bound and TMD-engaged states; Modulates peptide docking efficiency; Impacts signaling kinetics
Lipid-Exposed SurfacesCholesterol, Fatty AcidsNon-covalent bindingModulates receptor stability, dimerization, and membrane localization; Indirectly influences signaling efficacy

Therapeutic Rationale for GLP-1R Antagonists

The prevailing therapeutic paradigm for GLP-1R focuses on agonism. However, specific clinical scenarios warrant pharmacological antagonism of this receptor. HTL26119, as a novel allosteric antagonist (NAM or ago-NAM), addresses these unmet needs:

  • Mitigation of Iatrogenic Hyperinsulinemic Hypoglycemia: The most compelling rationale lies in counteracting severe hypoglycemia induced by exogenous insulin or insulin secretagogues (e.g., sulfonylureas) in diabetes treatment. While GLP-1R agonists protect against hypoglycemia via glucose-dependent insulin secretion, an antagonist could rapidly inhibit endogenous GLP-1 tone during an evolving hypoglycemic episode. This is particularly relevant in intensive insulin therapy or insulinoma, where hypoglycemia is frequent and dangerous. By antagonizing GLP-1R on β-cells, HTL26119 would blunt the insulinotropic response, preventing further insulin release when blood glucose is falling. Simultaneously, antagonism on α-cells could potentially permit enhanced counter-regulatory glucagon secretion during hypoglycemia—a response often impaired in long-standing diabetes [3] [10].
  • Management of Post-Bariatric Surgery Hypoglycemia: Severe postprandial hypoglycemia is a recognized complication of Roux-en-Y gastric bypass (RYGB) surgery. This is partly attributed to exaggerated GLP-1 secretion and enhanced insulin response. Selective GLP-1R antagonism offers a mechanism to dampen this pathologically heightened incretin effect, alleviating hypoglycemic symptoms [3].
  • Investigational Tool for Understanding GLP-1 Resistance: Conditions like severe obesity or advanced type 2 diabetes may exhibit diminished responsiveness to endogenous GLP-1 ("GLP-1 resistance"). A potent antagonist like HTL26119 could help dissect the contribution of residual GLP-1R signaling to metabolic phenotypes in these states, informing future therapeutic strategies.
  • Potential in Other Conditions: Emerging hypotheses suggest potential utility in gastroparesis (by counteracting GLP-1's inhibitory effect on gastric motility) or specific psychiatric conditions where GLP-1 signaling might influence stress responses or reward pathways, though these are less established.

The allosteric nature of HTL26119 provides distinct advantages over hypothetical orthosteric antagonists in these contexts:

  • Probe Dependence & Pathway Selectivity: As a NAM, HTL26119's inhibitory effect is contingent on the presence of endogenous GLP-1 or co-administered agonists. Its effect is saturable, offering a ceiling to the level of inhibition and potentially enhancing safety. Crucially, it may exhibit pathway bias—potentially inhibiting insulinotropic cAMP pathways while sparing (or differentially affecting) other pathways like β-arrestin recruitment or ERK phosphorylation. This could fine-tune the antagonism profile.
  • Covalent Mechanism (if applicable): If HTL26119 acts via covalent modification akin to compound 2/BETP, it offers prolonged target engagement and sustained pharmacodynamic effects despite potentially rapid plasma clearance. This translates to less frequent dosing. Covalent binding at Cys347 also offers high selectivity, as this residue is unique to GLP-1R among class B GPCRs [5] [7].
  • Small Molecule Advantages: Like other small molecule modulators, HTL26119 offers potential for oral bioavailability, overcoming the need for injections associated with peptide agonists or traditional antibody-based antagonists. It also facilitates CNS penetration if required for central effects [5] [9].

Table 3: Therapeutic Indications and Rationale for GLP-1R Antagonism (e.g., HTL26119)

Therapeutic IndicationPathophysiological BasisMechanism of HTL26119 ActionPotential Advantage over Alternatives
Insulin/Secretagogue-induced HypoglycemiaExcess insulin action lowers glucose below safe levels; Impaired glucagon counter-regulationRapid inhibition of GLP-1R-mediated insulin secretion; Potential enhancement of glucagon response during hypoglycemiaGlucose-dependent antagonism (spares basal insulin); Probe-dependent inhibition (acts when GLP-1 is present); Saturatable effect
Post-RYGB HypoglycemiaExaggerated postprandial GLP-1 secretion leads to hyperinsulinemiaSuppresses pathologically enhanced incretin effect, reducing postprandial hyperinsulinemiaTargeted suppression of GLP-1R overactivity; Oral dosing feasible
GLP-1 Resistance StudiesBlunted response to endogenous GLP-1 in metabolic diseasePrecisely inhibits residual GLP-1R signaling to define its roleTool for target validation and understanding resistance mechanisms
Gastroparesis (Investigational)Pathologically delayed gastric emptyingCounteracts GLP-1's physiological inhibition of gastric motilityPotential for rapid symptomatic relief in specific cases

List of Compounds Mentioned:

  • HTL26119
  • GLP-1(7-36)NH₂
  • BETP
  • Compound 2 (6,7-dichloro-3-methanesulfonyl-2-tert-butylamino-quinoxaline)
  • Exendin-4
  • Liraglutide (Lira)
  • Semaglutide
  • LSN3160440 (PAM)
  • NNC0640 (NAM)
  • Boc5
  • TT-OAD2
  • PF-06882961
  • LY3502970

Properties

Product Name

HTL26119

IUPAC Name

5-(4-((3,5-Dichloro-4'-(2-(4-chloro-1H-pyrazol-1-yl)ethoxy)-[1,1'-biphenyl]-2-yl)oxy)phenyl)-4-oxopentanoic acid

Molecular Formula

C28H23Cl3N2O5

Molecular Weight

573.851

InChI

InChI=1S/C28H23Cl3N2O5/c29-20-14-25(19-3-8-23(9-4-19)37-12-11-33-17-21(30)16-32-33)28(26(31)15-20)38-24-6-1-18(2-7-24)13-22(34)5-10-27(35)36/h1-4,6-9,14-17H,5,10-13H2,(H,35,36)

InChI Key

DGUBCYZSWLRFKT-UHFFFAOYSA-N

SMILES

O=C(O)CCC(CC1=CC=C(OC2=C(Cl)C=C(Cl)C=C2C3=CC=C(OCCN4N=CC(Cl)=C4)C=C3)C=C1)=O

Solubility

Soluble in DMSO

Synonyms

HTL26119; HTL-26119; HTL 26119

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.